
1-Butil-3,5-dimetil-1H-pirazol-4-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with butyl, dimethyl, and formyl groups
Aplicaciones Científicas De Investigación
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Vilsmeier-Haack Reaction: This method involves the formylation of hydrazones using a Vilsmeier reagent.
Oxidation of Corresponding Alcohols: The aldehyde can be obtained by oxidizing the corresponding alcohol using oxidizing agents such as chromium trioxide.
Industrial Production Methods: Industrial production of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or alkyl groups in the presence of a catalyst.
Major Products:
Oxidation: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparación Con Compuestos Similares
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the butyl group, resulting in different physical and chemical properties.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the butyl group, affecting its reactivity and applications.
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:
Uniqueness: The presence of the butyl group in 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde imparts unique solubility and reactivity characteristics, making it distinct from its analogs.
Propiedades
IUPAC Name |
1-butyl-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDOXTUOFDYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

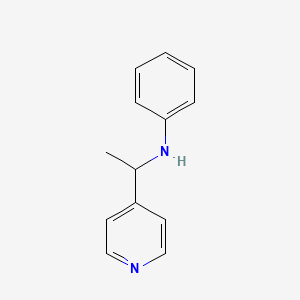
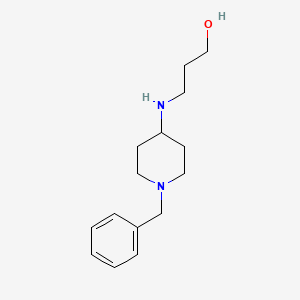
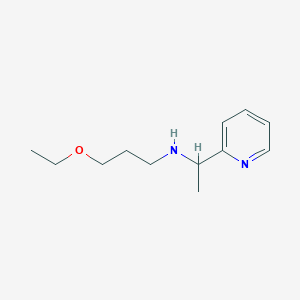
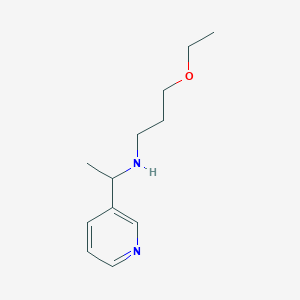
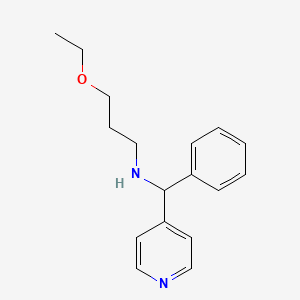
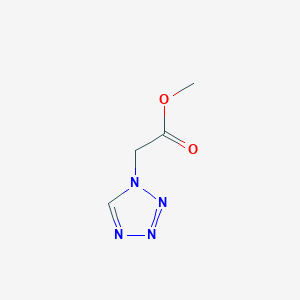
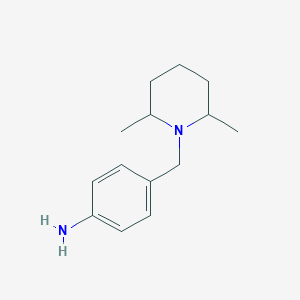
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)


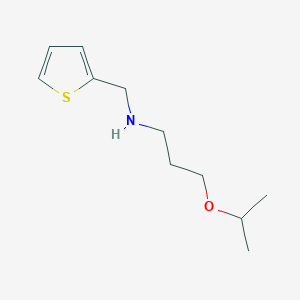

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)
